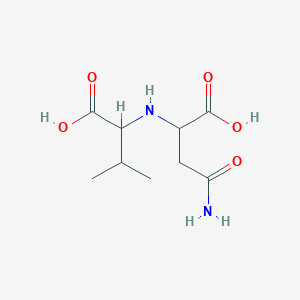![molecular formula C10H12OS B14199649 [3-(Methanesulfinyl)prop-1-en-2-yl]benzene CAS No. 850415-53-1](/img/structure/B14199649.png)
[3-(Methanesulfinyl)prop-1-en-2-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methanesulfinyl)prop-1-en-2-yl]benzene: is an organic compound characterized by the presence of a methanesulfinyl group attached to a prop-1-en-2-yl chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methanesulfinyl)prop-1-en-2-yl]benzene typically involves the reaction of benzene with a suitable methanesulfinyl precursor under controlled conditions. One common method is the sulfoxidation of a prop-1-en-2-ylbenzene derivative using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Methanesulfinyl)prop-1-en-2-yl]benzene can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-(Methanesulfinyl)prop-1-en-2-yl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its sulfoxide group can interact with various biological targets, making it a candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of [3-(Methanesulfinyl)prop-1-en-2-yl]benzene involves its interaction with molecular targets through its sulfoxide group. This group can form hydrogen bonds and engage in dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response and enzyme inhibition, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
[3-(Methanesulfonyl)prop-1-en-2-yl]benzene: Similar structure but with a sulfonyl group instead of a sulfoxide group.
[3-(Methylthio)prop-1-en-2-yl]benzene: Contains a methylthio group instead of a methanesulfinyl group.
Uniqueness: [3-(Methanesulfinyl)prop-1-en-2-yl]benzene is unique due to its sulfoxide group, which imparts distinct chemical properties such as increased polarity and reactivity compared to its sulfide and sulfone analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
850415-53-1 |
|---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
3-methylsulfinylprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H12OS/c1-9(8-12(2)11)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
DFZGYLRHISVANA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



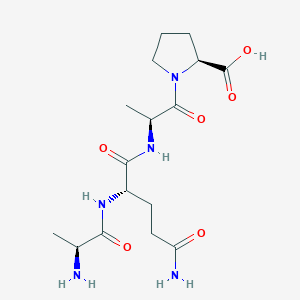
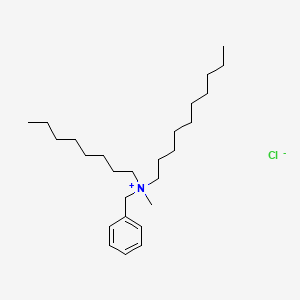
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)

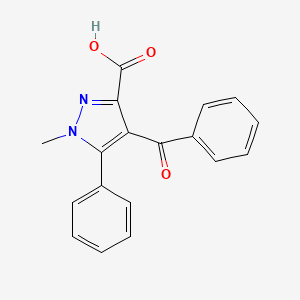

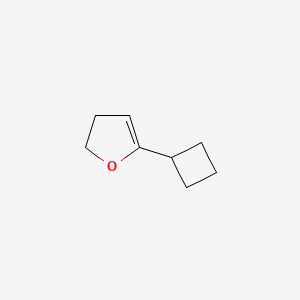
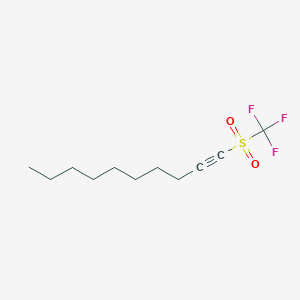
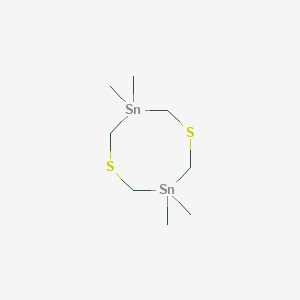

![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
